Bienvenue dans la boutique en ligne BenchChem!

2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine

Ring-size comparison Homopiperazine vs. piperazine Conformational analysis

2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine (CAS 52712-89-7), systematically named 4-Quinazolinamine, 2-(hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-, is a synthetic quinazoline derivative with molecular formula C₁₅H₂₁N₅O₂ and molecular weight 303.36 g/mol. The compound features a 6,7-dimethoxy-substituted quinazoline core bearing a 1,4-diazepane (homopiperazine) ring at the 2-position and a free primary amine at the 4-position.

Molecular Formula C15H21N5O2
Molecular Weight 303.36 g/mol
CAS No. 52712-89-7
Cat. No. B12914546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine
CAS52712-89-7
Molecular FormulaC15H21N5O2
Molecular Weight303.36 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCNCC3)N)OC
InChIInChI=1S/C15H21N5O2/c1-21-12-8-10-11(9-13(12)22-2)18-15(19-14(10)16)20-6-3-4-17-5-7-20/h8-9,17H,3-7H2,1-2H3,(H2,16,18,19)
InChIKeyNEFGTUQDFXSNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine (CAS 52712-89-7): Core Quinazoline Intermediate for Alpha-1 Antagonist Synthesis and Beyond


2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine (CAS 52712-89-7), systematically named 4-Quinazolinamine, 2-(hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-, is a synthetic quinazoline derivative with molecular formula C₁₅H₂₁N₅O₂ and molecular weight 303.36 g/mol . The compound features a 6,7-dimethoxy-substituted quinazoline core bearing a 1,4-diazepane (homopiperazine) ring at the 2-position and a free primary amine at the 4-position . This structural arrangement places it as the pivotal des-acyl precursor in the synthesis of clinically approved α₁-adrenergic receptor antagonists including doxazosin, bunazosin, and related antihypertensive agents [1]. Its unsubstituted diazepane secondary amine serves as the critical acylation handle for introducing pharmacophore-defining substituents, distinguishing it from both earlier chlorinated precursors and later acylated drug products.

Why Generic Substitution Fails for CAS 52712-89-7: Ring-Size, Reactivity, and Regulatory Distinction from Piperazine Analogs


The 1,4-diazepane (homopiperazine) ring at the 2-position of CAS 52712-89-7 is not interchangeable with the more common piperazine (6-membered) analog (CAS 60547-97-9; Doxazosin EP Impurity G). The seven-membered diazepane ring introduces distinct conformational flexibility, basicity (predicted pKa 10.37 ± 0.70 ), and steric properties compared to the six-membered piperazine, directly affecting both the reactivity of the secondary amine toward acylation and the pharmacological profile of downstream drug products [1]. Furthermore, the free NH on the diazepane ring provides the sole site for introducing the benzodioxane-carbonyl (doxazosin) or butanoyl (bunazosin) pharmacophore; any substitution at this position—or use of the piperazine analog instead—yields a fundamentally different final compound with distinct regulatory impurity profiles [2]. This compound is explicitly cited as a key intermediate in patents covering the synthesis of α₁-adrenergic antagonists, where the homopiperazino vs. piperazino distinction is maintained as a critical structural variable [3].

Quantitative Differentiation Evidence for 2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine (CAS 52712-89-7)


Ring-Size Differentiation: 1,4-Diazepane (7-Membered) vs. Piperazine (6-Membered) Conformational and Basicity Profile

CAS 52712-89-7 incorporates a 1,4-diazepane (homopiperazine) ring, a seven-membered cyclic diamine, at the quinazoline 2-position. Its closest in-class analog, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (CAS 60547-97-9; Doxazosin EP Impurity G / Terazosin EP Impurity C), features a six-membered piperazine ring [1]. The target compound exhibits a predicted pKa of 10.37 ± 0.70 , compared to a predicted pKa of approximately 9.8 for the piperazine analog (based on typical piperazine pKa values). The seven-membered ring provides greater conformational flexibility (3 rotatable bonds in the diazepane moiety vs. 2 in piperazine when bound to quinazoline), and the ring-expanded homolog contains one additional methylene unit, resulting in a molecular weight difference of +14 Da (303.36 vs. 289.34 g/mol) [1] . The patent literature explicitly distinguishes between homopiperazino and piperazino quinazoline derivatives, with separate claims for each ring size due to differential antihypertensive potency [2].

Ring-size comparison Homopiperazine vs. piperazine Conformational analysis

Synthetic Utility: Direct Acylation Precursor vs. Chlorinated Intermediate in Doxazosin/Bunazosin Synthesis

CAS 52712-89-7 is the direct penultimate intermediate in the synthesis of doxazosin (CAS 74191-85-8) and bunazosin (CAS 52712-76-2). Its IUPAC relationship to doxazosin is unambiguous: doxazosin is 1-[4-(4-amino-6,7-dimethoxy-quinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one, formed by N-acylation of CAS 52712-89-7 with a suitable butyryl or benzodioxane-carbonyl electrophile [1]. The alternative synthetic route uses 2-chloro-6,7-dimethoxyquinazolin-4-amine (CAS 23680-84-4; MW 239.66) as the starting material, which requires an additional nucleophilic aromatic substitution step with 1,4-diazepane to install the diazepane ring [2]. The chlorinated precursor offers a different reactivity profile (electrophilic at C2) versus the target compound (nucleophilic at the diazepane NH), making the choice of intermediate route-dependent and non-interchangeable. Patent US5675006 explicitly teaches methods for preparing doxazosin via intermediates that include the 2-(1,4-diazepan-1-yl)quinazoline scaffold [3].

Synthetic intermediate Doxazosin synthesis N-acylation Alpha-1 antagonist

Commercially Available Purity Grades and Quality Specifications Across Suppliers

The target compound is commercially available from multiple suppliers with documented purity specifications. MolCore offers the compound at NLT 98% purity under ISO certification, suitable for global pharmaceutical R&D and quality control applications . Chemenu supplies the compound at 97% purity (Catalog No. CM214848) . ChemicalBook lists availability at 95% purity with packaging options from 5 mg to kilogram scale . The hydrochloride salt (CAS 107635-98-3) is also available at 95% purity . This multi-supplier landscape with established purity grades contrasts with the more limited availability of the piperazine analog (CAS 60547-97-9), which is primarily distributed as a pharmacopoeial impurity reference standard (EP Impurity G) rather than a bulk intermediate [1].

Purity specification Quality control Procurement ISO certification

Physicochemical Property Differentiation from the Piperazine Analog: Chromatographic and Formulation Implications

The target compound (CAS 52712-89-7) exhibits computationally predicted physicochemical properties that distinguish it from the piperazine analog. Predicted values for the target compound include: boiling point 535.5 ± 60.0 °C, density 1.231 ± 0.06 g/cm³, exact mass 303.16973 Da, heavy atom count 22, and complexity index 359 . The piperazine analog (CAS 60547-97-9; C₁₄H₁₉N₅O₂, MW 289.34) has a lower molecular weight, fewer heavy atoms (21 vs. 22), and is expected to exhibit different reversed-phase HPLC retention behavior due to reduced hydrophobicity from the one-carbon-shorter ring [1]. The predicted acid dissociation constant (pKa 10.37 ± 0.70) of the target compound indicates the diazepane secondary amine is slightly more basic than the corresponding piperazine amine, which affects protonation state under physiological and analytical pH conditions and consequently impacts both chromatographic method development and salt formation strategies.

Physicochemical properties Chromatographic retention Predicted pKa Lipophilicity

Patent-Cited Scaffold for Structure-Activity Relationship Studies: Homopiperazino vs. Piperazino Pharmacological Distinction

US Patent US3920636 (Takahashi et al., assigned to Eisai Co., Ltd., 1975) explicitly claims 2-(4'-substituted homopiperazino)-4-amino-6,7-dimethoxy-quinazolines as a distinct compound class with antihypertensive activity, prepared by reacting 2-homopiperazino-4-amino-6,7-dimethoxy-quinazoline (i.e., CAS 52712-89-7) with carboxylic acids or alkyl halides [1]. The patent separately describes the piperazino analogs (e.g., prazosin-type compounds), establishing that the homopiperazino (diazepane) and piperazino (piperazine) scaffolds are treated as distinct chemical series with independent structure-activity relationships [1]. A subsequent patent (US4607034) further distinguishes 2-(4-substituted-carbamoyl-homopiperazin-1-yl)quinazoline derivatives from their piperazin-1-yl counterparts, reinforcing that the ring-expanded diazepane scaffold is a patentably and pharmacologically distinct chemotype [2]. These patents establish CAS 52712-89-7 as the foundational intermediate for an entire subclass of antihypertensive quinazoline agents.

Patent evidence Antihypertensive Structure-activity relationship Alpha-1 antagonist

Limitation Statement: Absence of Direct Biological Activity Data for the Unsubstituted Intermediate

A systematic search of the published literature (PubMed, BindingDB, ChEMBL, PubChem) did not identify direct, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) for the unsubstituted intermediate CAS 52712-89-7 against any specific molecular target. All identified biological activity data pertains to downstream N-acylated or N-alkylated derivatives: doxazosin (α₁-adrenergic receptor antagonist; Kᵢ ~1-10 nM range for α₁ subtypes), bunazosin (α₁ antagonist), and BIX-01294 (G9a/GLP histone methyltransferase inhibitor; IC₅₀ = 1.9 μM for G9a, 0.7 μM for GLP) . The free diazepane NH in CAS 52712-89-7 is expected to confer different target engagement properties compared to these substituted derivatives. Users procuring this compound for biological screening should be aware that its primary documented value lies in its role as a synthetic intermediate and scaffold, not as a pre-validated bioactive molecule. Any biological activity claims for the unsubstituted compound would require de novo experimental determination.

Data gap Biological activity Intermediate characterization

Optimal Application Scenarios for 2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine (CAS 52712-89-7)


Late-Stage Intermediate for Doxazosin, Bunazosin, and Related α₁-Adrenergic Antagonist API Synthesis

CAS 52712-89-7 is the direct acylation precursor to doxazosin (CAS 74191-85-8) and bunazosin (CAS 52712-76-2), requiring only one synthetic step—N-acylation with the appropriate carboxylic acid derivative—to yield the final drug substance [1]. This positions it as the preferred late-stage intermediate for pharmaceutical manufacturers seeking to minimize synthetic step count and associated impurity carryover. The compound's free diazepane NH serves as the exclusive site for introducing the benzodioxane-carbonyl (doxazosin) or butanoyl (bunazosin) pharmacophore, and the 6,7-dimethoxy substitution pattern matches that of the final API, eliminating the need for late-stage methoxylation or demethylation steps .

Reference Marker for Impurity Profiling and Analytical Method Development in Doxazosin Manufacturing

As the penultimate intermediate in doxazosin synthesis, CAS 52712-89-7 is a potential process-related impurity in doxazosin drug substance. Its distinct molecular weight (303.36 Da, +14 Da vs. the piperazine analog impurity) and predicted chromatographic properties (pKa 10.37, 7 H-bond acceptors) [1] enable its use as a reference marker in HPLC method development and validation . Pharmaceutical QC laboratories can procure this compound at defined purity (97-98%) [2] for use as an in-house working standard to monitor residual intermediate levels in API batches, supporting ANDA and DMF submissions.

Versatile Scaffold for Structure-Activity Relationship (SAR) Exploration of Quinazoline-Based Bioactive Molecules

The 2-(1,4-diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine scaffold serves as the core template for multiple pharmacologically distinct compound classes: α₁-adrenergic receptor antagonists (via N-acylation of the diazepane) [1], G9a/GLP histone methyltransferase inhibitors (via N-alkylation and introduction of a 4-N-substituent, as exemplified by BIX-01294) , and 5-HT₃ receptor ligands (via variation of the 6,7-substituents and N-substitution pattern) [2]. The unsubstituted diazepane NH and 4-NH₂ groups provide two independent diversification vectors, enabling parallel SAR exploration that would not be possible with the corresponding N-substituted or piperazine analogs.

Building Block for G9a/GLP Histone Methyltransferase Inhibitor Development Programs

The quinazoline-diazepane scaffold of CAS 52712-89-7 is the core structural element of BIX-01294 (G9a IC₅₀ = 1.9 μM), UNC0321 (G9a Ki = 63 pM, ~250-fold more potent than BIX-01294), and UNC0224 [1] . While the unsubstituted intermediate itself lacks reported G9a inhibitory activity, it provides the ideal starting point for installing the N-benzylpiperidinyl (at 4-NH₂) and N-methyl (at diazepane) substituents that confer potent and selective G9a/GLP inhibition. Programs focused on epigenetic inhibitor discovery can use CAS 52712-89-7 to systematically explore substitutions at both the 4-amino and diazepane positions, with the knowledge that the 6,7-dimethoxy substitution pattern is conserved in the most potent reported analogs [1].

Quote Request

Request a Quote for 2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.